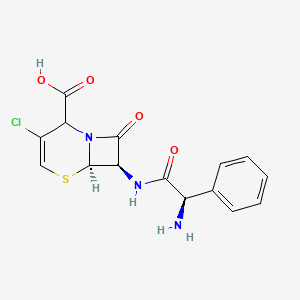

Delta-3-Cefaclor

Beschreibung

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23)/t9-,10-,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMVPDSZPOOATN-ULZUWYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152575-13-8 | |

| Record name | 7-[[(2R)-aminophenylacetyl]amino]-3-chloro-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, (6R,7R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBD8CQ4TN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Inherent Instability of Cefaclor

An In-depth Technical Guide to the Formation Mechanism of Delta-3-Cefaclor

Cefaclor is a second-generation oral cephalosporin antibiotic valued for its activity against a range of Gram-positive and Gram-negative bacteria.[1] Structurally, it is a semi-synthetic derivative of the cephalosporin nucleus, 7-aminocephalosporanic acid. However, like many β-lactam antibiotics, Cefaclor is susceptible to chemical degradation, which can impact its potency, safety, and shelf-life.[2] This degradation is not a single pathway but a complex network of reactions, including hydrolysis of the β-lactam ring, oxidation, and racemization.[3][4][5] These processes are significantly influenced by environmental factors such as pH, temperature, humidity, and light.[3][4]

Among the various degradation products, the Δ-3-Cefaclor isomer is of particular importance to drug development professionals. It is not only a key degradant but can also be present as a process-related impurity from synthesis.[6][7][8] This guide provides a detailed examination of the primary formation mechanism of Δ-3-Cefaclor, the analytical methodologies required for its study, and the practical implications for pharmaceutical formulation and stability testing.

Core Mechanism: Isomerization of the Cephem Double Bond

The defining structural difference between Cefaclor and its Δ-3 isomer lies in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In the parent Cefaclor molecule, the double bond is located between carbons C-2 and C-3 (a Δ-2-cephem). The formation of this compound involves the migration of this double bond to the C-3 and C-4 position, creating a Δ-3-cephem isomer.[9][10] This isomerization is one of the five principal degradation pathways identified for Cefaclor in the solid state.[9]

From a chemical standpoint, this transformation is a thermodynamically driven process where the conjugated system of the Δ-3 isomer often represents a more stable energetic state compared to the Δ-2 isomer. The precise mechanism can be influenced by catalysts and environmental conditions, but it fundamentally involves the rearrangement of electron density within the cephem ring system.

Caption: Isomerization of Cefaclor to its Delta-3 isomer.

Causality: Factors Influencing Δ-3-Cefaclor Formation

The rate and extent of the isomerization to Δ-3-Cefaclor are not constant; they are critically dependent on several external factors. Understanding these variables is paramount for designing stable formulations and defining appropriate storage conditions.

-

pH: The stability of Cefaclor is highly pH-dependent. The degradation process, including isomerization, follows first-order kinetics under constant pH and temperature.[3] Cefaclor exhibits its greatest stability in acidic conditions, specifically between pH 2.5 and 4.5.[11][12] As the pH moves into neutral and alkaline ranges, the rate of degradation increases significantly.[11][13] For instance, at 25°C over 72 hours, a Cefaclor solution at pH 4.5 retains 69% of its initial activity, whereas at pH 7.0, only 5% remains.[11] This is because the molecular structures involved in the isomerization pathway are sensitive to protonation and deprotonation states, which are governed by the surrounding pH.

-

Temperature: As with most chemical reactions, temperature is a critical accelerator for Cefaclor degradation. The hydrolytic degradation follows the Arrhenius relationship, where an increase in temperature leads to an exponential increase in the degradation rate constant.[3] Studies have shown that accelerated stability testing at elevated temperatures (e.g., 65°C) can effectively predict long-term stability at room temperature, with degradation profiles being qualitatively similar.[14]

-

Humidity: In the solid state, relative humidity (RH) plays a crucial role. The degradation of Cefaclor monohydrate at RH levels above 50% is described as a first-order autocatalytic reaction.[1] The presence of water molecules can facilitate the molecular mobility and chemical reactions necessary for isomerization and other degradation pathways.

Quantitative Data Summary

The following tables summarize the profound impact of environmental conditions on Cefaclor stability.

Table 1: Effect of pH and Temperature on Cefaclor Stability in Aqueous Buffers over 72 Hours

| pH | % Activity Remaining at 4°C | % Activity Remaining at 25°C | % Activity Remaining at 37°C |

|---|---|---|---|

| 2.5 | ≥ 90% | 95% | 80% |

| 4.5 | ≥ 90% | 69% | < 20% |

| 6.0 | 70% | 16% | < 20% |

| 7.0 | 46% | 5% | < 20% |

| 8.0 | 34% | 3% | < 20% |

Data synthesized from a study on Cefaclor stability in various buffers.[11]

Table 2: Influence of Temperature and Humidity on Solid-State Degradation Rate

| Formulation/Substance | Temperature (°C) | Relative Humidity (%) | Degradation Rate Constant (s⁻¹) |

|---|---|---|---|

| Cefaclor (Substance) | 60 | 76.4 | (2.16 ± 0.86) x 10⁻⁶ |

| Cefaclor (Oral Suspension) | 60 | 76.4 | (2.53 ± 0.25) x 10⁻⁶ |

Data from a kinetic study on Cefaclor monohydrate.[1][4]

Experimental Protocols for Stability Analysis

To investigate the formation of Δ-3-Cefaclor and other degradants, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[4][6]

Protocol 1: HPLC Method for Cefaclor and Δ-3-Cefaclor Quantification

This protocol describes a self-validating system for the separation and quantification of Cefaclor from its primary degradation products. The rationale for a gradient elution is to achieve adequate separation of the polar parent drug from its potentially less polar or co-eluting impurities within a reasonable runtime.

Objective: To resolve and quantify Cefaclor and its Δ-3 isomer in bulk drug substance or formulated products.

Methodology:

-

Instrumentation:

-

HPLC system with gradient elution capability.

-

UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5-µm particles).[6]

-

-

Reagents:

-

Mobile Phase A: 50 mM Phosphate Buffer, pH adjusted to 4.0.[6]

-

Mobile Phase B: Acetonitrile.

-

Diluent: Methanol/Water mixture or appropriate buffer.

-

Cefaclor Reference Standard.

-

Δ-3-Cefaclor Reference Standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 220 nm[6] or 265 nm.[1][5] The choice of 220 nm provides greater sensitivity for various impurities, while 265 nm is closer to Cefaclor's λmax.

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 20 µL.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile (e.g., 2-5%) and ramp up to a higher concentration (e.g., 45%) to elute all components.[6]

-

-

Sample and Standard Preparation:

-

Accurately weigh and dissolve the Cefaclor reference standard and sample in diluent to a known concentration (e.g., 0.2 - 0.6 mg/mL).[1]

-

Prepare a system suitability solution containing both Cefaclor and Δ-3-Cefaclor to verify resolution.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection.

-

-

Data Analysis:

-

Identify peaks based on the retention times of the reference standards.

-

Quantify the amount of Δ-3-Cefaclor and other impurities using the peak area, typically by comparison to a reference standard of the parent compound (as % area) or, for higher accuracy, against its own reference standard.

-

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products, including the Δ-3 isomer, and to establish the stability-indicating nature of the analytical method.[4]

Objective: To intentionally degrade Cefaclor under various stress conditions to generate and identify its degradation products.

Caption: Experimental workflow for forced degradation studies of Cefaclor.

Methodology:

-

Acid Hydrolysis: Expose a Cefaclor solution to an acidic medium (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before HPLC analysis.[4]

-

Base Hydrolysis: Expose a Cefaclor solution to a basic medium (e.g., 0.1 N NaOH). This reaction is often rapid, so it may be conducted at room temperature or below. Neutralize the sample before analysis. Cefaclor is known to be significantly degraded under alkaline conditions.[4][15]

-

Oxidative Degradation: Treat the Cefaclor solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and monitor for degradation.[15]

-

Thermal Degradation: Expose solid Cefaclor powder to dry heat in an oven (e.g., 100°C for 24 hours).[15] Dissolve the stressed powder for analysis.

-

Photostability: Expose the Cefaclor drug product to light in a photostability chamber according to ICH Q1B guidelines.[4] Analyze the sample against a dark control.

Conclusion and Implications for Drug Development

The formation of Δ-3-Cefaclor via isomerization is a critical degradation pathway that must be understood and controlled throughout the lifecycle of a Cefaclor-containing product. The inherent instability of the Δ-2-cephem structure, particularly under neutral-to-alkaline conditions and at elevated temperatures, necessitates careful consideration during synthesis, formulation, and storage.

For researchers and drug development professionals, this technical guide underscores three key imperatives:

-

Formulation Strategy: Formulations must be designed to maintain an optimal pH environment, typically acidic, to minimize the rate of isomerization and hydrolysis.

-

Process Control: Manufacturing processes for the bulk drug must be optimized to minimize the initial presence of the Δ-3 isomer as a process-related impurity.[6]

-

Rigorous Stability Testing: The use of validated, stability-indicating analytical methods, such as the HPLC protocol detailed herein, is non-negotiable for accurately profiling the degradation products and ensuring that any changes in the manufacturing process do not adversely affect the product's stability profile.[14]

By applying these principles, scientists can ensure the development of stable, safe, and effective Cefaclor formulations that deliver the intended therapeutic benefit to patients.

References

-

Arsalan, A., Ahmad, I., & Ali, S. A. (2017). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. ResearchGate. [Link]

-

Indelicato, J. M., et al. (1977). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed. [Link]

-

Occolowitz, J. L., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. PubMed. [Link]

-

Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. PubMed. [Link]

-

Kim, J. K., et al. (2004). Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers. PubMed. [Link]

-

Medenecka, B., et al. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica – Drug Research. [Link]

-

Vilanova, B., et al. (1996). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [Link]

-

Babu, M. K., et al. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences. [Link]

-

Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1997). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

-

Dayyih, W. A. A., et al. (2013). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. [Link]

-

Revathi, R., et al. (2017). Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research. [Link]

-

Sullivan, H. R., et al. (1976). Metabolism of [14C]Cefaclor, a Cephalosporin Antibiotic, in Three Species of Laboratory Animals. PMC - NIH. [Link]

-

Al-Akayleh, F., et al. (2012). EVALUATION OF CEFACLOR ORAL SUSPENSIONS STABILITY USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ANTIMICROBIAL. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Baertschi, S. W., et al. (1997). Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. PubMed. [Link]

-

Fafard, J. S., et al. (1978). Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic. PubMed. [Link]

-

Wei, D., et al. (2016). Synthesis of cefaclor by AEHs. ResearchGate. [Link]

-

Higashi, T., et al. (2025). Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. PubMed. [Link]

-

El-Gindy, A., et al. (2019). Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. ResearchGate. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Pharmacokinetic profile of cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iajpb.org [iajpb.org]

- 6. academic.oup.com [academic.oup.com]

- 7. echemi.com [echemi.com]

- 8. CEFACLOR, DELTA-3-ISOMER (30 MG) | 152575-13-8 [chemicalbook.com]

- 9. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy Cefaclor, delta-3-isomer (30 MG) [smolecule.com]

- 11. Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianjpr.com [asianjpr.com]

Spectroscopic Data of Δ³-Cefaclor: An In-depth Technical Guide

Introduction: The Significance of the Δ³-Isomer in Cefaclor Quality Control

Cefaclor, a second-generation oral cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety are intrinsically linked to its chemical purity. During the synthesis and storage of Cefaclor, it can degrade or isomerize into several related substances, one of the most significant being the Δ³-Cefaclor isomer (CAS 152575-13-8).[1][2][3] This isomer, where the double bond in the dihydrothiazine ring shifts from the Δ² to the Δ³ position, is a critical impurity that must be monitored and controlled to ensure the quality and therapeutic effectiveness of the final drug product.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of Δ³-Cefaclor. As a senior application scientist, the rationale behind the selection of specific analytical methodologies is elucidated, emphasizing the principles of scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals in the pharmaceutical industry. The availability of a United States Pharmacopeia (USP) reference standard for Δ³-Cefaclor underscores the regulatory importance of its accurate identification and quantification.[2][4][5]

Molecular Structure of Cefaclor and its Δ³-Isomer

The isomerization from Cefaclor to Δ³-Cefaclor involves the migration of the double bond within the six-membered dihydrothiazine ring. This seemingly subtle structural change can have significant implications for the molecule's biological activity and stability.

Caption: Isomeric relationship between Cefaclor and Δ³-Cefaclor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules, including the subtle isomeric differences between Cefaclor and Δ³-Cefaclor. While specific, publicly available experimental spectra for Δ³-Cefaclor are limited, predicted data and the analysis of related cephalosporins provide a strong foundation for its characterization.[1]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The key diagnostic signals for differentiating Δ³-Cefaclor from Cefaclor would be the chemical shifts and coupling patterns of the protons on the dihydrothiazine ring.

Expected ¹H NMR Spectral Data for Δ³-Cefaclor

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| H-7 | 5.6 - 5.8 | Doublet | ~5 |

| H-6 | 5.0 - 5.2 | Doublet | ~5 |

| H-4 | 6.5 - 6.7 | Singlet | - |

| H-2 | 4.8 - 5.0 | Singlet | - |

| NH₂ | Varies | Broad Singlet | - |

| NH (amide) | Varies | Doublet | ~8 |

| CH (side chain) | 4.5 - 4.7 | Doublet | ~8 |

Note: This table is illustrative and based on predicted data and analysis of similar cephalosporin structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR is crucial for defining the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons (C-3 and C-4) are particularly diagnostic in distinguishing the Δ³-isomer from the Δ²-isomer.

Expected ¹³C NMR Spectral Data for Δ³-Cefaclor

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (β-lactam) | 165 - 168 |

| C=O (amide) | 170 - 173 |

| C=O (carboxyl) | 162 - 165 |

| Phenyl-C | 125 - 140 |

| C-3 | 120 - 125 |

| C-4 | 128 - 132 |

| C-2 | 65 - 70 |

| C-6 | 58 - 62 |

| C-7 | 55 - 59 |

| CH (side chain) | 57 - 60 |

Note: This table is illustrative and based on predicted data and analysis of similar cephalosporin structures. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

Caption: A typical experimental workflow for NMR analysis of Δ³-Cefaclor.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful tool for determining the molecular weight of Δ³-Cefaclor and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Expected Mass Spectrometric Data

-

Molecular Formula: C₁₅H₁₄ClN₃O₄S

-

Monoisotopic Mass: 367.0394 m/z

-

Nominal Mass: 367 g/mol

Key Fragmentation Pathways

Sources

Introduction: The Significance of an Isomeric Impurity

An In-Depth Technical Guide to the Chemical and Physical Properties of Delta-3-Cefaclor

In the landscape of pharmaceutical manufacturing and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Cefaclor, a second-generation oral cephalosporin antibiotic, is widely prescribed for various bacterial infections.[1][2] However, its chemical stability is a critical concern, as it can degrade into several related substances. Among these, this compound (Δ³-Cefaclor) stands out not as a product of chemical breakdown in the traditional sense, but as a thermodynamically more stable, inactive isomer. Its presence in Cefaclor drug substance and finished products is a key indicator of product quality and stability.

This technical guide offers a comprehensive examination of the chemical and physical properties of this compound. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's structure, formation pathways, physicochemical characteristics, and the analytical methodologies essential for its accurate quantification. Understanding these properties is crucial for developing robust formulations and ensuring the safety and efficacy of Cefaclor-based therapeutics.

Chemical Identity and Formation Pathway

This compound is structurally very similar to its parent compound, Cefaclor. The key difference lies in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In Cefaclor, the double bond is at the Delta-2 position, whereas in the impurity, it has migrated to the more stable Delta-3 position.[3] This isomerization is a primary degradation pathway for Cefaclor, particularly in the solid state and in aqueous suspensions.[3][4]

Molecular Structure and Identification

The fundamental chemical attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2R,6R,7R)- and (2S,6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | [5][6] |

| Synonyms | Cefaclor Impurity D (EP), Δ³-Cefaclor, Cefaclor Delta-3-Isomer | [7][8][9] |

| CAS Number | 152575-13-8 | [5][8] |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | [5][10] |

| Molecular Weight | 367.81 g/mol | [8][11] |

Mechanism of Formation: Isomerization

The conversion of Cefaclor to this compound is an isomerization reaction. This process does not involve the loss or gain of atoms but rather a rearrangement of the double bond within the cephem ring structure. This shift is a critical degradation pathway because this compound is microbiologically inactive. The presence of this isomer reduces the overall potency of the drug product. The degradation process follows first-order kinetics and is influenced by environmental factors such as temperature and humidity.[1][12]

Caption: Isomerization pathway from active Cefaclor to inactive this compound.

Physicochemical Properties

The physical and spectroscopic properties of this compound are essential for its detection and characterization. As a pharmaceutical primary standard, it is typically a solid, off-white powder.

Solubility and Physical State

While specific solubility data for this compound is not extensively published, its properties can be inferred from the parent compound, Cefaclor. Cefaclor is described as very slightly soluble in water but freely soluble in methanol and ethanol.[2] This suggests that similar solvent systems would be effective for analytical preparations of this compound.

| Property | Description | Source(s) |

| Physical Form | Solid, crystalline powder | [2] |

| Storage Temperature | -20°C for reference standards to ensure long-term stability | [6] |

| pH (Cefaclor Suspension) | Between 3.0 and 4.5 for a 25 mg/mL aqueous suspension of Cefaclor | [9] |

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic techniques are the cornerstones of identifying and quantifying this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and pharmacopoeia-endorsed method.

-

UV-Vis Spectroscopy: Both Cefaclor and this compound absorb UV light, with a maximum absorbance (λmax) typically around 265 nm, which is commonly used for detection in HPLC methods.[1][13][14]

-

Chromatography (HPLC): In reversed-phase HPLC, this compound generally has a slightly different retention time than Cefaclor, allowing for their separation and quantification. In typical USP methods, the resolution between the two peaks is a critical system suitability requirement.[9]

Analytical Characterization and Protocols

The quantification of this compound is mandated by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[9][13][15] The methods described are designed to be stability-indicating, meaning they can separate the API from its degradation products.

Causality in Method Selection: Why HPLC?

The choice of reversed-phase HPLC is based on several key factors:

-

Specificity: It can effectively separate the highly similar structures of Cefaclor and its Delta-3 isomer, which is crucial for accurate quantification.

-

Sensitivity: UV detection provides the necessary sensitivity to measure impurity levels that are typically present in low percentages (e.g., not more than 2.0% total related compounds in some formulations).[13]

-

Robustness: The method is well-established and validated, providing reliable and reproducible results, which is a cornerstone of a self-validating system required in GMP environments.

Experimental Protocol: HPLC Quantification of this compound

This protocol is a representative example based on principles outlined in the USP monograph for Cefaclor.[9]

Objective: To separate and quantify this compound in a Cefaclor sample.

Materials:

-

USP Cefaclor Reference Standard (RS)

-

USP Cefaclor, Delta-3 Isomer RS

-

Acetonitrile (HPLC Grade)

-

Monobasic Sodium Phosphate

-

Phosphoric Acid

-

Water (HPLC Grade)

Instrumentation:

-

HPLC system with a UV detector

-

Column: L1 packing (e.g., C18), 4.6-mm × 25-cm, 5-µm particle size

Procedure:

-

Mobile Phase Preparation:

-

Solution A: Prepare a solution of monobasic sodium phosphate (e.g., 6.9 g/L) in water and adjust the pH to 4.0 with phosphoric acid.

-

Solution B: Prepare a mixture of Solution A and acetonitrile (e.g., 550:450 v/v).

-

The mobile phase uses a gradient or isocratic mixture of Solution A and Solution B, as specified by the monograph.

-

-

Standard and Sample Preparation:

-

Solvent: Prepare a solution of monobasic sodium phosphate (e.g., 2.4 g/L) in water and adjust the pH to 2.5 with phosphoric acid.

-

System Suitability Solution: Dissolve accurately weighed quantities of USP Cefaclor RS and USP Cefaclor, Delta-3 Isomer RS in the Solvent to obtain a solution containing about 0.05 mg/mL of each.

-

Test Solution: Accurately weigh about 50 mg of the Cefaclor sample, transfer to a 10-mL volumetric flask, and dilute to volume with the Solvent.

-

-

Chromatographic Conditions:

-

Detector Wavelength: 220 nm or 265 nm[9]

-

Flow Rate: Approximately 1.0 to 1.5 mL/min

-

Injection Volume: 20 µL

-

-

System Suitability:

-

Inject the System Suitability Solution.

-

The resolution (R) between the this compound peak and the Cefaclor peak must be not less than 2.0.

-

The tailing factor for the Cefaclor peak should not be more than 1.5.

-

-

Analysis and Calculation:

-

Inject the Test Solution and record the chromatogram.

-

Identify the peaks corresponding to Cefaclor and this compound based on their retention times relative to the standards.

-

Calculate the percentage of this compound and other impurities based on their peak area responses relative to the Cefaclor peak area.

-

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a critical process-related impurity and degradation product of Cefaclor. As a non-active isomer, its formation directly impacts the potency and stability of the final drug product. A thorough understanding of its chemical and physical properties, particularly its formation via isomerization and its chromatographic behavior, is essential for pharmaceutical scientists. The implementation of robust, validated analytical methods, such as the HPLC protocol outlined herein, is fundamental to controlling the levels of this compound, thereby ensuring that Cefaclor formulations meet the stringent quality, safety, and efficacy standards required by regulatory agencies worldwide.

References

- Kim, J. S. (2003). Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers. PubMed.

- Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. International Journal of Clinical Pharmacology and Therapeutics.

- Medenecka, B., et al. (n.d.).

- SynThink. (n.d.).

-

Indelicato, J. M., et al. (1997). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHca4xGYTxxUC3XDY8MXeY4ev9uRI50pSVDPhbsxTXfUJLNJSTJ9nYfbECPM91yYrgzJYApXO9nc_uC62nijgCym38foYNIFB1MzQ6TjtsWB-mZ_DGhg5ZM84UU8gFDr6KEPvWws7Zsxefxbrn6PR2r4cj0EivMvC9HBccKifkVFLuqu45HPiBpePQ9CTKXl6NcqPkSJxzQeSfy6yVabHHQWDEj5T5uumlk7DRABoClco8E81ikdYcVWeoDVmY=]([Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefaclor for Oral Suspension [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. This compound EP Reference Standard CAS 152575-13-8 Sigma Aldrich [sigmaaldrich.com]

- 7. veeprho.com [veeprho.com]

- 8. 7-(((2R)-aminophenylacetyl)amino)-3-chloro-8-oxo-5-Thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid, (6R,7R)- | C15H14ClN3O4S | CID 101170203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound CRS | CAS 152575-13-8 | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. researchgate.net [researchgate.net]

- 15. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to Delta-3-Cefaclor: Isomer, Impurity, and Analytical Considerations

Introduction

Delta-3-Cefaclor is a significant compound within the pharmaceutical landscape, primarily recognized as a key isomer and degradation product of the second-generation cephalosporin antibiotic, Cefaclor. As an inactive isomer, its presence in Cefaclor drug substances and products is critically monitored to ensure the safety, efficacy, and stability of the final dosage form. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical identity, formation, analytical characterization, and the implications of its presence in pharmaceutical formulations.

Part 1: Core Chemical and Physical Identity

This compound is structurally similar to its parent compound, Cefaclor, with the primary distinction being the position of the double bond within the dihydrothiazine ring. This seemingly minor structural shift has significant implications for its biological activity and stability.

Key Identification Parameters

| Parameter | Value | Source(s) |

| CAS Number | 152575-13-8 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | [2][5][6] |

| Molecular Weight | 367.81 g/mol | [2] |

| IUPAC Name | (2R,6R,7R)- and (2S,6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | [2][3][5] |

| Synonyms | δ-3 Cefaclor, Cefaclor Delta-3 Isomer | [3][5][7] |

Chemical Structure

The key structural feature of this compound is the endocyclic double bond between C3 and C4 of the cephem nucleus, in contrast to Cefaclor where the double bond is exocyclic to the dihydrothiazine ring.

Caption: Chemical structure of this compound.

Part 2: Formation, Stability, and Degradation

This compound is primarily formed through the isomerization of Cefaclor. This process can occur during synthesis, formulation, and storage, making it a critical parameter to control for ensuring the quality of Cefaclor-containing pharmaceuticals.

Mechanism of Formation: Isomerization Pathway

The formation of this compound from Cefaclor is a result of the migration of the double bond in the dihydrothiazine ring. This isomerization is one of the main degradation pathways for Cefaclor, especially in the solid state.

Caption: Isomerization of Cefaclor to this compound.

Stability Profile

The stability of Cefaclor and the formation of this compound are influenced by several factors, including temperature, humidity, and pH. Accelerated stability studies have shown that temperature significantly impacts the degradation of Cefaclor, with this compound being a prominent degradation product.[8] The presence of moisture can also accelerate this degradation process.[9]

Part 3: Synthesis and Manufacturing Considerations

While primarily an impurity, understanding the synthetic pathways leading to Cefaclor is crucial for controlling the formation of this compound. The enzymatic synthesis of Cefaclor involves the reaction of 7-amino-3-chloro cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine.[10][11][12]

Enzymatic Synthesis of Cefaclor: A Simplified Workflow

Caption: Simplified workflow for the enzymatic synthesis of Cefaclor.

During this process, reaction conditions such as pH, temperature, and reaction time must be carefully controlled to minimize the isomerization to this compound.

Part 4: Analytical Methodologies for Characterization and Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in Cefaclor samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[9][13]

Protocol: HPLC-UV Method for the Determination of this compound

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

-

System: HPLC with UV-Vis detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 - 20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

2. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase or water/methanol) to a known concentration.

-

Sample Solution: Prepare the Cefaclor sample by dissolving it in the same diluent to a known concentration.

3. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response factor for this compound.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the peak area and the response factor from the standard.

4. System Suitability:

-

Perform system suitability tests, including replicate injections of the standard, to ensure the precision and accuracy of the analytical system. Parameters to check include peak asymmetry, theoretical plates, and relative standard deviation (RSD) of peak areas.

Conclusion

This compound is an unavoidable and critical impurity in the manufacturing and formulation of Cefaclor. A thorough understanding of its chemical properties, formation pathways, and analytical determination is paramount for ensuring the quality, safety, and efficacy of Cefaclor products. The implementation of robust analytical methods and stringent process controls is essential for managing the levels of this isomer within acceptable pharmaceutical limits. This guide serves as a foundational resource for professionals in the pharmaceutical industry to navigate the challenges associated with this compound.

References

-

ChemWhat. CEFACLOR, DELTA-3-ISOMER (30 MG) CAS#: 152575-13-8. [Link]

-

ResearchGate. Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. [Link]

-

National Center for Biotechnology Information. Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. [Link]

-

Polish Pharmaceutical Society. STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. [Link]

- Google Patents. Process for the synthesis of cefaclor.

-

National Center for Biotechnology Information. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. [Link]

-

ResearchGate. Synthesis of cefaclor by AEHs. The enzyme is first acylated by d-PGM... [Link]

- Google Patents. Process for the synthesis of cefaclor.

Sources

- 1. This compound CRS | CAS 152575-13-8 | LGC Standards [lgcstandards.com]

- 2. Cefaclor, Delta-3 isomer USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. store.usp.org [store.usp.org]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. CEFACLOR, DELTA-3-ISOMER (30 MG) | 152575-13-8 [chemicalbook.com]

- 8. Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Degradation Pathway of Cefaclor to its Δ-3 Isomer

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor, a widely prescribed second-generation cephalosporin antibiotic, is susceptible to chemical degradation, which can compromise its efficacy and safety. A primary degradation route is the isomerization of the active molecule to its inactive Δ-3 isomer. This guide provides a comprehensive technical overview of this critical degradation pathway, elucidating the underlying chemical mechanisms, influential factors, and the analytical methodologies essential for its characterization and control in pharmaceutical development and quality assurance.

Introduction: The Significance of Cefaclor Stability

Cefaclor's therapeutic action is intrinsically linked to the structural integrity of its β-lactam ring and the Δ-2 double bond in the dihydrothiazine ring.[1] However, this arrangement is thermodynamically less stable than its Δ-3 isomeric form. The conversion to the Δ-3 isomer results in a loss of antibacterial activity, making the quantification and control of this impurity a critical aspect of drug development and manufacturing.[2] Regulatory bodies, such as the United States Pharmacopeia (USP), have established specific limits for the Δ-3 isomer in Cefaclor drug substances and products.[3][4]

The Degradation Pathway: Mechanism of Δ-2 to Δ-3 Isomerization

The isomerization of Cefaclor from the active Δ-2 to the inactive Δ-3 form is a complex process influenced by several factors. The primary mechanism involves the opening of the β-lactam ring, followed by a shift of the double bond and subsequent ring closure. This process is often catalyzed by aqueous environments and is highly dependent on the pH of the medium.

Key Factors Influencing Isomerization:

-

pH: The rate of degradation of Cefaclor is significantly influenced by pH.[5][6] The isomerization is accelerated in both acidic and alkaline conditions, with a region of optimal stability typically observed in the slightly acidic range.

-

Temperature: Like most chemical reactions, the degradation of Cefaclor is temperature-dependent.[5][6] Elevated temperatures increase the rate of isomerization and other degradation pathways.

-

Moisture: The presence of water is a critical factor in the degradation of Cefaclor, facilitating the hydrolysis of the β-lactam ring and subsequent isomerization.[6][7]

-

Light: Exposure to light can also contribute to the degradation of Cefaclor.[6][8]

-

Excipients: Interactions with excipients in a formulation can potentially catalyze or inhibit the degradation process. Therefore, comprehensive compatibility studies are essential during formulation development.

Figure 1: Proposed Degradation Pathway of Cefaclor to Δ-3 Isomer

Caption: A simplified diagram illustrating the key steps in the isomerization of Cefaclor.

Analytical Methodologies for Monitoring Degradation

To ensure the quality and stability of Cefaclor products, robust analytical methods are required to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, including the Δ-3 isomer.

Table 1: Comparison of Analytical Techniques

| Analytical Technique | Principle | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High selectivity and sensitivity for separating closely related compounds.[8][9][10] | Requires specialized equipment and method development. |

| UV-Visible Spectrophotometry | Measures light absorbance | Simple, rapid, and cost-effective for overall drug content. | Lacks specificity to differentiate between Cefaclor and its isomers.[11] |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Provides structural information and high sensitivity for impurity identification.[5] | Often coupled with HPLC (LC-MS) for complex mixtures. |

A Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is the cornerstone for monitoring the degradation of Cefaclor. The following protocol outlines a typical approach.

Experimental Protocol: Reversed-Phase HPLC for Cefaclor and Δ-3 Isomer

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[8]

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.[3]

-

Detection: UV detection at a wavelength where both Cefaclor and the Δ-3 isomer have significant absorbance, typically around 265 nm.[8][10]

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.[10]

-

-

Sample and Standard Preparation:

-

Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, Cefaclor is subjected to stress conditions (acid, base, oxidation, heat, and light).[13]

-

The method must be able to resolve the Cefaclor peak from all significant degradation products formed under these conditions.

-

Figure 2: Experimental Workflow for HPLC Stability Testing

Caption: A flowchart outlining the key stages of an HPLC-based stability study for Cefaclor.

Strategies for Mitigating Degradation

A thorough understanding of the degradation pathway allows for the implementation of strategies to enhance the stability of Cefaclor formulations.

-

Formulation Development: Careful selection of excipients and the use of buffering agents to maintain an optimal pH are crucial.

-

Manufacturing Process: Control of temperature and humidity during manufacturing is essential to minimize degradation.

-

Packaging and Storage: The use of protective packaging to shield from light and moisture, along with recommended storage conditions (e.g., refrigeration for reconstituted suspensions), is critical for maintaining product quality throughout its shelf life.[14]

Conclusion

The isomerization of Cefaclor to its Δ-3 isomer is a well-defined degradation pathway that poses a significant challenge in the development and lifecycle management of this important antibiotic. By leveraging a deep understanding of the underlying chemical mechanisms and employing robust, validated analytical methods, pharmaceutical scientists can effectively monitor and control this degradation, ensuring the delivery of safe and efficacious Cefaclor products to patients. Continued research into novel formulation technologies and a deeper understanding of solid-state degradation kinetics will further contribute to enhancing the stability of Cefaclor.[2]

References

-

ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Babu, M. K., Srikanth, K., Ashok, K., & Babu, C. A. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences, 23(3). Retrieved from [Link]

-

Indelicato, J. M., et al. (1974). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 63(3), 349-353. Retrieved from [Link]

-

Arsalan, A., & Haider, S. (2014). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. Journal of Bioequivalence & Bioavailability, 6(5). Retrieved from [Link]

-

(2013). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. Retrieved January 16, 2026, from [Link]

-

(2017). HPLC method development and validation for the determination of Cefaclor in human plasma. ResearchGate. Retrieved January 16, 2026, from [Link]

-

(n.d.). USP Monographs: Cefaclor. USP29-NF24. Retrieved from [Link]

-

(n.d.). Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Snyder, L. R., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 587-595. Retrieved from [Link]

-

Kuroda, M., et al. (2005). Rapid elimination of cefaclor from the cerebrospinal fluid is mediated by a benzylpenicillin-sensitive mechanism distinct from organic anion transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 314(2), 855-861. Retrieved from [Link]

-

(n.d.). (A and B) Outline mechanism of cephalosporin hydrolysis by... ResearchGate. Retrieved January 16, 2026, from [Link]

-

Medenecka, B., et al. (2010). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 67(5), 563-569. Retrieved from [Link]

-

El-Gindy, A., et al. (2010). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of the Mexican Chemical Society, 54(1), 37-49. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. Cefaclor, Delta-3 isomer USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. iajpb.org [iajpb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 12. store.usp.org [store.usp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of Delta-3-Cefaclor

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of Delta-3-Cefaclor (Δ-3-Cefaclor), a principal degradation product and process impurity of the second-generation cephalosporin antibiotic, Cefaclor.[1][2][3] As the presence of this isomer can impact the efficacy and safety of the final drug product, its thorough characterization is a critical aspect of quality control in pharmaceutical development and manufacturing. This document outlines the fundamental properties of Δ-3-Cefaclor and details the analytical methodologies requisite for its identification, quantification, and characterization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring trustworthiness and reproducibility.

Introduction: The Significance of this compound

Cefaclor is a widely prescribed oral β-lactam antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] Its chemical stability, however, is a known challenge, with the molecule being susceptible to degradation under various conditions such as pH, temperature, and humidity.[6][7][8] One of the primary degradation pathways involves the isomerization of the double bond within the dihydrothiazine ring, leading to the formation of the inactive Δ-3-Cefaclor isomer.[1] This isomerization represents a critical quality attribute to monitor during manufacturing and storage, as it directly reduces the potency of the active pharmaceutical ingredient (API).[9][10]

The United States Pharmacopeia (USP) mandates the monitoring of Δ-3-Cefaclor as a related compound in Cefaclor drug substance and products.[11] Therefore, a robust understanding of its physicochemical properties is not merely an academic exercise but a regulatory necessity. This guide will equip the reader with the foundational knowledge and practical protocols to effectively characterize this critical impurity.

Structural and Fundamental Physicochemical Properties

A clear understanding of the structural differences between Cefaclor and its Δ-3 isomer is fundamental to designing appropriate analytical strategies.

Molecular Structure

The key structural difference lies in the position of the endocyclic double bond in the cephem nucleus. In Cefaclor, the double bond is at the Δ-3 position, which is crucial for its antibacterial activity. In the isomer, this double bond shifts to the Δ-2 position, rendering it therapeutically inactive.

Caption: Isomerization of Cefaclor to Δ-3-Cefaclor.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Cefaclor and its Δ-3 isomer. These parameters are critical for developing separation methods and understanding the compound's behavior in various matrices.

| Property | Cefaclor | Δ-3-Cefaclor | Rationale for Importance |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | C₁₅H₁₄ClN₃O₄S | Identical formula, highlighting the isomeric relationship.[12] |

| Molecular Weight | 367.81 g/mol | 367.81 g/mol | Essential for quantitative analysis and stoichiometry.[12] |

| Appearance | White to slightly yellow crystalline powder | White or almost white, crystalline powder | Physical identification and quality control.[13] |

| Solubility | Slightly soluble in water; practically insoluble in methanol, ethanol, chloroform, and benzene. | Very slightly soluble in water; freely soluble in ethanol (96%) and methanol.[13] | Crucial for solvent selection in chromatography and formulation. |

| pKa (Strongest Acidic) | ~3.03 | ~1.97 (Predicted) | Influences ionization state and chromatographic retention.[12][14] |

| pKa (Strongest Basic) | ~7.23 | Not readily available | Affects solubility and behavior in different pH environments.[14] |

| UV λmax | ~265 nm in 0.1 N HCl | Similar to Cefaclor | Basis for UV detection in chromatography and spectrophotometry. |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of Δ-3-Cefaclor from the parent drug.[15][16] The choice of chromatographic conditions is paramount for achieving the necessary resolution and sensitivity.

Rationale for Method Selection: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the method of choice due to its versatility and ability to separate compounds with moderate polarity differences, such as Cefaclor and its Δ-3 isomer. The non-polar stationary phase (typically C18) and a polar mobile phase allow for effective separation based on the subtle differences in hydrophobicity between the two isomers.

Experimental Protocol: USP-Compliant HPLC Method

This protocol is based on the principles outlined in the USP monograph for Cefaclor, ensuring regulatory compliance.[11]

Objective: To achieve a resolution (R) of not less than 2.5 between the Cefaclor and Δ-3-Cefaclor peaks.[11]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (4.6 mm x 250 mm, 5 µm packing)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Monobasic sodium phosphate

-

Phosphoric acid

-

Water (HPLC grade)

-

USP Cefaclor RS

-

USP Cefaclor, Delta-3 Isomer RS

Procedure:

-

Mobile Phase Preparation:

-

Solution A: Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of water and adjust the pH to 4.0 with phosphoric acid.

-

Solution B: Prepare a mixture of Solution A and acetonitrile (550:450). Degas for a maximum of 2 minutes.

-

The mobile phase will be a gradient mixture of Solution A and Solution B.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve USP Cefaclor RS in the Solvent (2.4 g of monobasic sodium phosphate in 1000 mL of water, adjusted to pH 2.5 with phosphoric acid) to obtain a concentration of about 0.05 mg/mL.

-

-

System Suitability Solution (Resolution Solution) Preparation:

-

Prepare a solution in the Mobile phase containing about 0.3 mg/mL of Cefaclor and 0.3 mg/mL of USP Cefaclor, Delta-3 Isomer RS.[11]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Cefaclor sample in the Solvent to obtain a final concentration of approximately 0.05 mg/mL.

-

-

Chromatographic Conditions:

-

Column: L1 packing (C18), 4.6-mm × 25-cm.[11]

-

Detector Wavelength: 220 nm.[16]

-

Flow Rate: Approximately 1.0 mL/minute.[11]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient, but controlled (e.g., 25 °C) for better reproducibility. Note: Elevated temperatures can cause on-column degradation.[17]

-

Gradient Program: A typical gradient might start with a higher percentage of Solution A and gradually increase the percentage of Solution B to elute the compounds. The exact gradient will need to be optimized for the specific column and system.

-

-

Data Analysis:

-

Inject the Resolution solution to verify that the resolution between Cefaclor and Δ-3-Cefaclor is not less than 2.5. The relative retention times are typically around 0.8 for Cefaclor and 1.0 for Δ-3-Cefaclor.[11]

-

Inject the Standard and Sample solutions.

-

Calculate the percentage of Δ-3-Cefaclor in the sample by comparing the peak area of the Δ-3-Cefaclor peak in the sample chromatogram to the peak area of the Cefaclor peak in the standard chromatogram, taking into account the respective concentrations.

-

Caption: HPLC workflow for Δ-3-Cefaclor analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of Δ-3-Cefaclor, especially after isolation by preparative chromatography.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule, which corresponds to electronic transitions. The chromophores in Cefaclor and its Δ-3 isomer are expected to have very similar UV absorption profiles.

Experimental Protocol:

-

Solvent: 0.1 N Hydrochloric Acid.

-

Sample Preparation: Prepare a dilute solution of the isolated Δ-3-Cefaclor in the solvent (e.g., 25 µg/mL).

-

Analysis: Scan the sample from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer with the solvent as a blank.

-

Expected Result: A maximum absorbance (λmax) is expected at approximately 265 nm, similar to Cefaclor. While not a definitive identification method on its own, it is a crucial quality control parameter and is used for detection in HPLC.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the isolated Δ-3-Cefaclor.

-

Analysis: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Key Absorptions:

-

β-lactam C=O stretch: A strong absorption band around 1750-1780 cm⁻¹.

-

Amide C=O stretch: Around 1650-1680 cm⁻¹.

-

N-H stretch (amine and amide): In the region of 3200-3400 cm⁻¹.

-

C=C stretch: The shift in the double bond position may cause subtle changes in the fingerprint region compared to Cefaclor.

-

The combination of IR and NMR spectroscopy provides complementary information for a more comprehensive structural analysis.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[19] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol:

-

Solvent: A suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra. For more complex assignments, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable.[20]

-

Key Differentiating Signals: The most significant differences in the NMR spectra of Cefaclor and Δ-3-Cefaclor will be observed for the protons and carbons in the vicinity of the double bond within the cephem ring. The chemical shifts and coupling constants of the protons at C-2, C-3, and C-4 will be distinctly different, providing definitive proof of the double bond's location.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of Cefaclor and for confirming that the analytical method is "stability-indicating."[21] This means the method can separate the active ingredient from its degradation products.

Rationale: By subjecting Cefaclor to stress conditions, we can intentionally generate Δ-3-Cefaclor and other degradation products.[1][22] This allows for the validation of the analytical method's ability to resolve these compounds and provides insight into the stability of the drug substance.

Experimental Protocol:

-

Stress Conditions: Expose Cefaclor to a range of conditions as per ICH guidelines:

-

Analysis: Analyze the stressed samples at various time points using the validated HPLC method.

-

Outcome: The chromatograms should demonstrate the formation of the Δ-3-Cefaclor peak and other potential degradants, all well-resolved from the main Cefaclor peak. This confirms the stability-indicating nature of the method.

Caption: Forced degradation workflow for Cefaclor.

Conclusion

The thorough physicochemical characterization of Δ-3-Cefaclor is a non-negotiable aspect of quality control for Cefaclor drug substance and products. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, for the effective analysis of this critical impurity. By employing a combination of chromatographic and spectroscopic techniques, and by validating these methods through forced degradation studies, researchers and drug development professionals can ensure the identity, purity, and stability of their Cefaclor products, ultimately safeguarding patient safety and product efficacy.

References

-

(PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects - ResearchGate. Available from: [Link]

-

Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., Collins, M. W., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of pharmaceutical sciences, 86(5), 540–550. Available from: [Link]

-

Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical sciences, 86(5), 526–539. Available from: [Link]

-

The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. | Request PDF - ResearchGate. Available from: [Link]

-

Cefaclor. Available from: [Link]

-

Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. International journal of clinical pharmacology and therapeutics, 35(9), 374–380. Available from: [Link]

-

Accelerated Conditions for Stability Assessment of Bulk and Formulated Cefaclor Monohydrate - Taylor & Francis Online. Available from: [Link]

-

Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. - ResearchGate. Available from: [Link]

-

Shah, J., Jan, M. R., & Inayatullah. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 268-273. Available from: [Link]

-

Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1996). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 34(3), 111–117. Available from: [Link]

-

Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. Available from: [Link]

-

Revathi, R., Ethiraj, T., Chandru, S., Dilip, I., & Faisul Rahman, S. (2017). Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research, 7(3), 154. Available from: [Link]

-

Spectrophotometric determination of cefaclor in pharmaceutical preparations - SciSpace. Available from: [Link]

-

NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Available from: [Link]

-

Medenecka, B., Jelińska, A., Zając, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 66(5), 563-569. Available from: [Link]

-

Cefaclor | C15H14ClN3O4S | CID 51039 - PubChem - NIH. Available from: [Link]

-

Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations | Request PDF - ResearchGate. Available from: [Link]

-

Bird, A. E., & Marshall, A. C. (1987). Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73–103. Available from: [Link]

-

Simultaneous quantification of cefaclor and cephalexine in blood plasma using high-performance liquid chromatography with UV detection - Acta Pharmaceutica. Available from: [Link]

-

Nakashima, T., Onishi, S., Umigai, K., Ikesue, A., Muratsu, J., & Itoh, Y. (2025). Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. Journal of Pharmaceutical Health Care and Sciences, 11(1). Available from: [Link]

-

USP Monographs: Cefaclor Extended-Release Tablets - USP29-NF24. Available from: [Link]

-

Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay | Indo-American Journal of Pharma and Bio Sciences. Available from: [Link]

-

Tu, J., Li, Y., Lin, M., & Ding, M. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of pharmaceutical and biomedical analysis, 176, 112818. Available from: [Link]

-

Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Available from: [Link]

-

Spectrophotometric determination of cefaclor in pharmaceutical preparations - SciELO. Available from: [Link]

-

New Spectrophotometric Determination of Cefaclor in Bulk Drug and Synthetic Mixture | Request PDF - ResearchGate. Available from: [Link]

-

Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed. Available from: [Link]

-

Vassileva, E. D., & Stoyanov, S. S. (2008). Determination of cephalosporins in solid binary mixtures by polarized IR- and Raman spectroscopy. Journal of pharmaceutical and biomedical analysis, 48(1), 106–112. Available from: [Link]

-

NMR vs IR Spectroscopy: Determine Functional Groups - Patsnap Eureka. Available from: [Link]

Sources

- 1. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CEFACLOR, DELTA-3-ISOMER (30 MG) | 152575-13-8 [chemicalbook.com]

- 4. Cefaclor CAS#: 53994-73-3 [m.chemicalbook.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iajpb.org [iajpb.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cefaclor [drugfuture.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]

- 16. academic.oup.com [academic.oup.com]

- 17. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 19. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. asianjpr.com [asianjpr.com]

A Technical Guide to the Discovery, Chemistry, and Analytical Significance of Delta-3-Cefaclor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Delta-3-Cefaclor (Δ³-Cefaclor), a critical isomer and primary degradation product of the second-generation cephalosporin antibiotic, Cefaclor. Rather than a therapeutically discovered agent, the history of Δ³-Cefaclor is one of analytical chemistry and pharmaceutical quality control. Its discovery and subsequent characterization are intrinsically linked to the stability challenges of its parent molecule. This document details the historical context of Cefaclor's development, the chemical pathways leading to the formation of the Δ³-isomer, its comparative lack of biological activity, and the essential analytical methodologies for its detection and quantification. For drug development professionals, understanding and controlling the presence of Δ³-Cefaclor is paramount for ensuring the potency, stability, and safety of Cefaclor-based therapeutics.

Historical Context: The Development of Cefaclor

The story of this compound begins with its parent compound, Cefaclor. Developed by scientists at Eli Lilly and Company in the early 1970s, Cefaclor was patented in 1973 and received approval for medical use in 1979.[1][2][3] Marketed under trade names like Ceclor, it quickly became a widely prescribed oral antibiotic.[3][4][5] Cefaclor is a semi-synthetic, second-generation cephalosporin, noted for its activity against a range of Gram-positive and Gram-negative bacteria.[6][7][8][9]

Its development was part of a broader effort to expand the utility of the cephalosporin class, which originated from the fungus Cephalosporium acremonium discovered by Giuseppe Brotzu in 1948.[10] Cefaclor's unique feature is a chlorine atom at the C-3 position of the cephem nucleus, which enhances its binding to Penicillin-Binding Proteins (PBPs) and improves its antibacterial activity compared to some first-generation cephalosporins.[10]

However, the inherent chemical structure of Cefaclor also predisposes it to instability. Early stability studies revealed that Cefaclor degrades under various conditions, particularly in aqueous solutions.[9][11][12] The most significant non-hydrolytic degradation pathway was identified as the isomerization of the double bond within the dihydrothiazine ring, leading to the formation of this compound.[13] Thus, the "discovery" of Δ³-Cefaclor was not a quest for a new antibiotic, but a result of rigorous analytical investigation into the stability and impurity profile of Cefaclor.[14]

Chemistry of Cefaclor and the Delta-3 Isomerization

Cefaclor's chemical name is (6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[15] The key feature is the double bond at the C-2 and C-3 position, making it a Δ²-cephem. This compound is the isomeric form where this double bond shifts to the C-3 and C-4 position.[13][16]

This isomerization is a thermodynamically driven process that significantly alters the molecule's three-dimensional structure and, consequently, its biological activity. The formation of Δ³-Cefaclor is accelerated by factors such as pH, temperature, and humidity, making it a critical parameter to monitor during manufacturing and storage of the drug product.[9][17][18] Studies have shown that Cefaclor is most stable in acidic conditions (pH 2.5-4.5) and degrades rapidly in neutral or alkaline environments.[12][18]

Chemical Structures

The structural difference between Cefaclor (Δ²-Cefaclor) and its isomer is subtle but critical, involving the migration of the endocyclic double bond of the dihydrothiazine ring.

Caption: Isomerization of Cefaclor to this compound.

Comparative Chemical Properties

The isomerization does not change the molecular formula or weight, but it results in a distinct chemical entity with a different CAS Registry Number and properties.

| Property | Cefaclor | This compound | Reference(s) |

| Synonym | Ceclor, Δ²-Cefaclor | Cefaclor Impurity D, Δ³-Cefaclor | [2][16] |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | C₁₅H₁₄ClN₃O₄S | [19][20] |

| Molecular Weight | 367.8 g/mol | 367.8 g/mol | [19][20] |

| CAS Number | 53994-73-3 | 152575-13-8 | [19] |

| Appearance | White to slightly yellow crystalline powder | Solid | [15] |

| Solubility | Very slightly soluble in water | N/A (Typically handled as a reference standard) | [15] |

Synthesis and Formation Pathways

Synthesis of Cefaclor

Cefaclor is a semi-synthetic antibiotic.[15] Modern industrial production often favors enzymatic synthesis due to milder reaction conditions and higher specificity compared to purely chemical routes.[21][22][23] The general process involves the acylation of the 7-amino-3-chloro-cephalosporanic acid (7-ACCA) nucleus with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (D-PGM), catalyzed by an enzyme like penicillin G acylase.[21][22][24]

Caption: Generalized workflow for the enzymatic synthesis of Cefaclor.

Formation of this compound

This compound is not synthesized intentionally for therapeutic use. It is formed via the degradation of Cefaclor.[13][14] This process is a key consideration in formulation development and stability testing. The major degradation pathways for Cefaclor include:

-

Isomerization: The thermodynamically favored migration of the double bond from the Δ² to the Δ³ position. This is a primary pathway in both solid-state and aqueous conditions.[13]

-

Hydrolysis: Cleavage of the β-lactam ring, which is the mechanism of action but also a degradation route, rendering the antibiotic inactive. This is highly dependent on pH.[9][25]

-

Other Pathways: More complex degradation can lead to decarboxylation products, pyrazine derivatives, and thiazole structures, particularly under stress conditions like high heat or extreme pH.[13][18][26]

Pharmacological Significance and Mechanism of Action

The antibacterial activity of Cefaclor, like all β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall.[6][7][8] It specifically binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][27] This binding inactivates the PBPs, disrupting cell wall cross-linking, leading to a weakened cell wall, and ultimately causing bacterial cell lysis and death.[6][28]